molecular formula C10H17N B574837 4-(Propan-2-yl)cyclohexane-1-carbonitrile CAS No. 191092-95-2

4-(Propan-2-yl)cyclohexane-1-carbonitrile

Cat. No. B574837
CAS RN: 191092-95-2
M. Wt: 151.253
InChI Key: FDDPLWVKAZGUBJ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)cyclohexane-1-carbonitrile is a chemical compound with the CAS number 191092-95-2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 4-(Propan-2-yl)cyclohexane-1-carbonitrile is C10H17N . The InChI code is 1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3 . The Canonical SMILES is CC©C1CCC(CC1)C#N .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Propan-2-yl)cyclohexane-1-carbonitrile is 151.25 g/mol . It has a XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

  • Mesogenic Properties : Gupta et al. (1999) studied a mesogenic alkenyl compound closely related to 4-(Propan-2-yl)cyclohexane-1-carbonitrile, finding that its molecular structure is a precursor of a nematic phase, indicating potential applications in liquid crystal technology (Gupta et al., 1999).

  • Regioselective Synthesis in Aqueous Medium : Dandia et al. (2007) developed an environment-friendly procedure for synthesizing a compound similar to 4-(Propan-2-yl)cyclohexane-1-carbonitrile using microwave irradiation in water. This method offers a more sustainable approach for synthesizing related compounds (Dandia et al., 2007).

  • Chemical Reactions Under Solvent-free Conditions : Kopchuk et al. (2017) investigated the reaction of triazine-carbonitriles with a compound structurally similar to 4-(Propan-2-yl)cyclohexane-1-carbonitrile under solvent-free conditions. This study highlights the potential for developing more efficient chemical synthesis processes (Kopchuk et al., 2017).

  • Application in Copolymerization : Kuran and Listoś (1994) explored the copolymerization of epoxide with carbon dioxide using a compound structurally related to 4-(Propan-2-yl)cyclohexane-1-carbonitrile, leading to the formation of polymers with potential industrial applications (Kuran & Listoś, 1994).

  • Photoinduced Substitution Reactions : HataNorisuke and HokawaMasahito (2006) studied the photoinduced substitution reaction of a similar carbonitrile compound in cyclohexane, revealing insights into the photoreaction processes and the influence of external magnetic fields (HataNorisuke & HokawaMasahito, 2006).

  • Hydrothermal Synthesis Method : Wang, Cai, and Xiong (2013) developed a hydrothermal synthesis method for a compound structurally related to 4-(Propan-2-yl)cyclohexane-1-carbonitrile, emphasizing the potential for clean and efficient synthesis methods in chemical research (Wang, Cai, & Xiong, 2013).

Safety and Hazards

The safety information for 4-(Propan-2-yl)cyclohexane-1-carbonitrile indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-propan-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDPLWVKAZGUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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